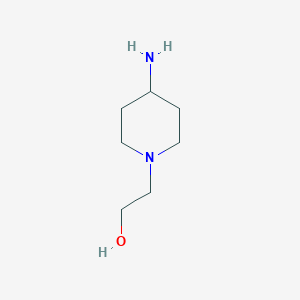

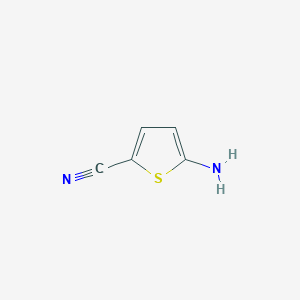

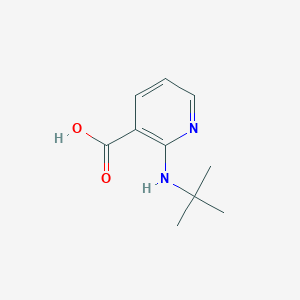

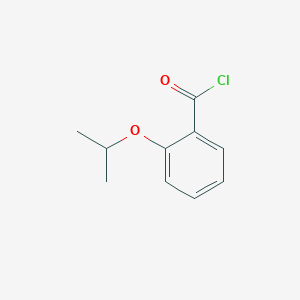

![molecular formula C6H12N2O2S B1285337 Octahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 53056-91-0](/img/structure/B1285337.png)

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Descripción general

Descripción

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a chemical compound with the linear formula C6H12N2O2S . It is also known by its CAS Number: 1212331-13-9 .

Molecular Structure Analysis

The InChI code for Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2 . This code represents the molecular structure of the compound. Unfortunately, a detailed molecular structure analysis is not available in the search results . Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving Octahydrothieno[3,4-b]pyrazine 6,6-dioxide . For a detailed chemical reactions analysis, it would be best to refer to peer-reviewed papers and technical documents related to this compound .Physical And Chemical Properties Analysis

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide has a molecular weight of 176.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . Its exact mass is 176.06194880 g/mol . The topological polar surface area is 66.6 Ų . It has a heavy atom count of 11 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis Methods and Structural Studies

New Synthesis Routes : Octahydropyrrolo[1,2-a]pyrazines, structurally similar to Octahydrothieno[3,4-b]pyrazine, have been synthesized using new methods, such as starting from 3,4-dihydropyrrolo[1,2-a]pyrazines, which are more accessible. This advancement in synthesis methods is crucial for developing new drugs and materials (Likhosherstov, Peresada, & Skoldinov, 1993).

Crystal Growth & Design : Octahydrothieno[3,4-b]pyrazine derivatives have been used as linkers in the synthesis of hybrid networks, involving complex metal-based structures. This highlights their potential in designing new molecular architectures for various applications (Podgajny et al., 2014).

Photovoltaic and Electrochemical Applications

Dye-Sensitized Solar Cells (DSSCs) : Pyrido[3,4-b]pyrazine-based organic sensitizers have been developed for use in DSSCs. The unique electronic properties of these compounds, including their absorption spectra and energy levels, make them promising candidates for solar energy conversion (Ying et al., 2014).

Low Band Gap Materials : Fused-ring thieno[3,4-b]pyrazines have been used to produce low band gap materials, particularly in photovoltaic devices. Their ability to adjust band gaps makes them valuable for applications requiring specific light absorption characteristics (Rasmussen, Schwiderski, & Mulholland, 2011).

Chemical Reactivity and Bonding

- Bonding Characteristics : The bonding nature of pyrazine derivatives with metals like copper(II), cobalt(II), and nickel(II) has been studied, showing diverse geometries and bonding through nitrogen and oxygen atoms. This knowledge is essential for developing metal-organic frameworks and catalytic systems (Sanyal & Mondal, 1979).

Mecanismo De Acción

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes represent specific hazards related to the compound. Precautionary statements associated with the compound include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These codes represent safety precautions that should be taken when handling the compound .

Propiedades

IUPAC Name |

1,2,3,4,4a,5,7,7a-octahydrothieno[3,4-b]pyrazine 6,6-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPSKZNDAZYXNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CS(=O)(=O)CC2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586076 | |

| Record name | Octahydro-6H-6lambda~6~-thieno[3,4-b]pyrazine-6,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53056-91-0 | |

| Record name | Octahydro-6H-6lambda~6~-thieno[3,4-b]pyrazine-6,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.